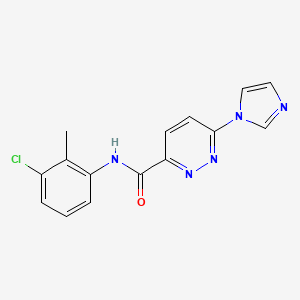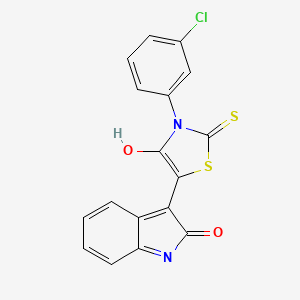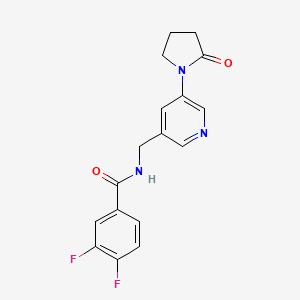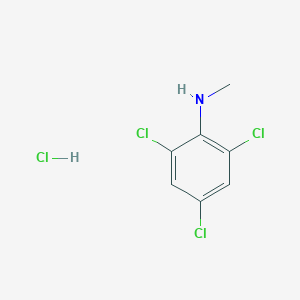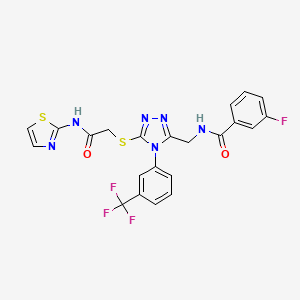![molecular formula C15H10BrN3OS B2727458 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 309293-36-5](/img/structure/B2727458.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative properties . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(4-Bromophenyl)-4-thiazolamine and 2-mercapto-3-(2-methylphenyl)-2-propenoic acid, which are mixed in dichloromethane and stirred for 10 hours under the catalytic of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate .Molecular Structure Analysis
The molecular structure of the synthesized derivatives was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, including the use of a compound related to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide as a starting material. These derivatives underwent cyclization to thieno[2,3-b]pyridines, showing potential in vitro antimicrobial activities. This research highlights the compound's role in creating bioactive molecules with potential therapeutic applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Corrosion Inhibition
Chaitra, Mohana, and Tandon (2016) investigated thiazole-based pyridine derivatives as corrosion inhibitors for mild steel, a significant application in material science. Their study indicates that such compounds, closely related in structure to this compound, can effectively protect steel surfaces from corrosion, offering insights into their application in industrial settings (Chaitra, Mohana, & Tandon, 2016).
Anticancer and Anti-Inflammatory Activities
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showing significant anticancer and anti-5-lipoxygenase activities. These findings suggest the utility of this compound derivatives in designing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Organic Synthesis and Chemical Characterization
Anuradha et al. (2014) detailed the synthesis and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, showcasing the compound's structural and functional complexity. This research underscores the compound's relevance in organic synthesis and the importance of structural characterization in understanding its properties (Anuradha et al., 2014).
Antituberculosis Activity
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, demonstrating in vitro activity against Mycobacterium tuberculosis. This study exemplifies the compound's potential in developing new treatments for tuberculosis, highlighting its role in medicinal chemistry (Jeankumar et al., 2013).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been found to exhibit diverse biological activities, acting as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule .
Cellular Effects
The compound has shown significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated potent effects on prostate cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEKOUCPUJAYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813504 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2727375.png)

![2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2727378.png)

![1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2727382.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2727386.png)
